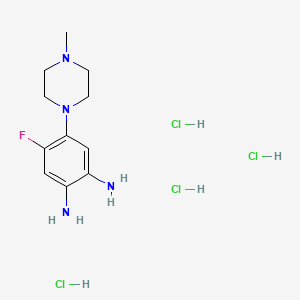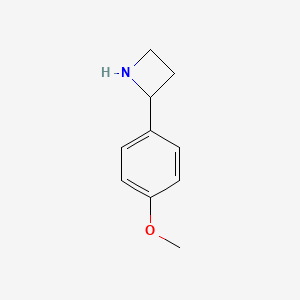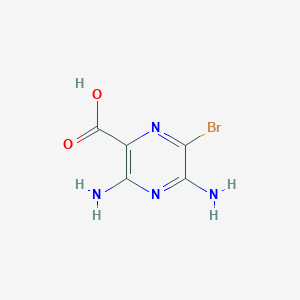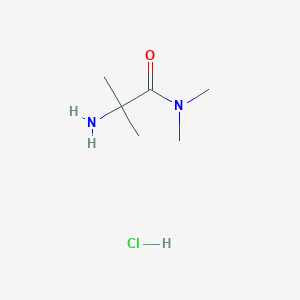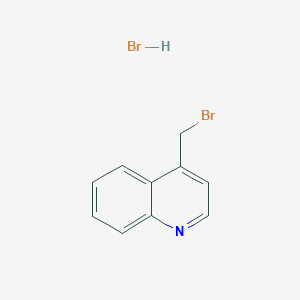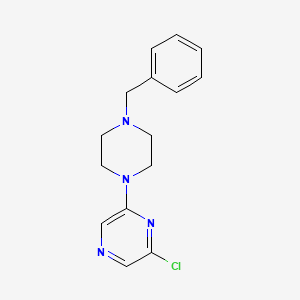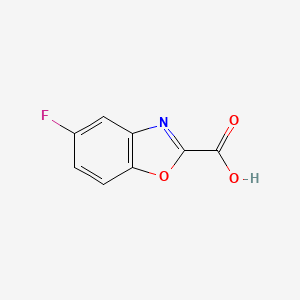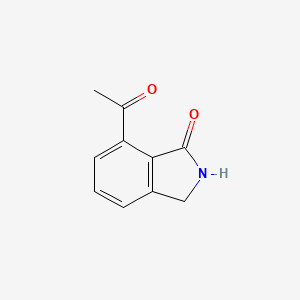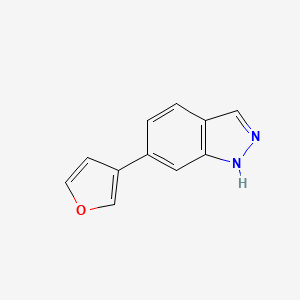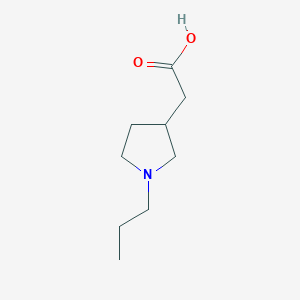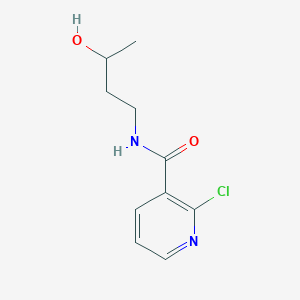
2-Chloro-N-(3-hydroxybutyl)nicotinamide
説明
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-Chloro-N-(3-hydroxybutyl)nicotinamide, involves the use of spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . These compounds are also investigated computationally .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-hydroxybutyl)nicotinamide contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-N-(3-hydroxybutyl)nicotinamide have been studied using computational analyses. The experimental and calculated IR spectrum were compared to each other. The electronic properties of the synthesized compounds were examined using HOMO/LUMO contour plot and MEP maps .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(3-hydroxybutyl)nicotinamide include a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol. It also contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .科学的研究の応用
Antibacterial and Antibiofilm Properties
- Scientific Field : Structural Chemistry
- Application Summary : Nicotinamide derivatives, including 2-chloro-N-(3-hydroxybutyl)nicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .
- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results : The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .
Antimicrobial Properties
- Scientific Field : Microbiology
- Application Summary : Nicotinamide has been found to have antimicrobial properties .
- Methods of Application : This is typically tested in vitro using various strains of bacteria .
- Results : The results can vary depending on the specific derivative and the strain of bacteria used .
Antifungal Properties
- Scientific Field : Mycology
- Application Summary : Some nicotinamide derivatives have been found to have antifungal properties .
- Methods of Application : This is typically tested in vitro using various strains of fungi .
- Results : The results can vary depending on the specific derivative and the strain of fungi used .
Anti-HIV Properties
- Scientific Field : Virology
- Application Summary : Some nicotinamide derivatives have been found to have anti-HIV properties .
- Methods of Application : This is typically tested in vitro using various strains of HIV .
- Results : The results can vary depending on the specific derivative and the strain of HIV used .
Anti-Pesticide Properties
- Scientific Field : Environmental Science
- Application Summary : Some nicotinamide derivatives have been found to have anti-pesticide properties .
- Methods of Application : This is typically tested in vitro using various types of pesticides .
- Results : The results can vary depending on the specific derivative and the type of pesticide used .
将来の方向性
The future directions of research on 2-Chloro-N-(3-hydroxybutyl)nicotinamide could involve further investigation of its biological applications, given the wide range of applications of nicotinamide and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in scientific experiments.
特性
IUPAC Name |
2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJMZFWGBIEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234825 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxybutyl)nicotinamide | |
CAS RN |
1220018-90-5 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
